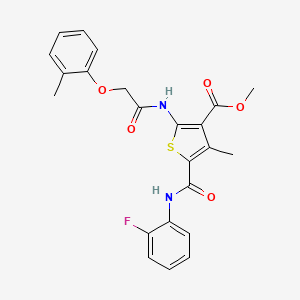
Cytidine 5'-(tetrahydrogen triphosphate), 3'-O-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytidine 5’-(tetrahydrogen triphosphate), 3’-O-methyl- is a pyrimidine nucleoside triphosphate. It is a derivative of cytidine, a nucleoside molecule that is a building block of RNA. This compound contains three phosphate groups esterified to the sugar moiety and is involved in various biochemical reactions, particularly in the synthesis of RNA by RNA polymerases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine 5’-(tetrahydrogen triphosphate), 3’-O-methyl- typically involves the phosphorylation of cytidine. The process includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3) in the presence of a base like pyridine. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the successful addition of phosphate groups .
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods where cytidine is phosphorylated using specific kinases. These enzymes catalyze the transfer of phosphate groups from donor molecules like adenosine triphosphate (ATP) to cytidine, forming Cytidine 5’-(tetrahydrogen triphosphate), 3’-O-methyl-. This method is advantageous due to its specificity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Cytidine 5’-(tetrahydrogen triphosphate), 3’-O-methyl- undergoes various chemical reactions, including:
Phosphorylation: It can be phosphorylated to form higher-order phosphates.
Hydrolysis: The compound can be hydrolyzed to release inorganic phosphate and cytidine derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the phosphate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorylating agents like POCl3, bases like pyridine, and nucleophiles such as hydroxide ions. The reactions typically occur under anhydrous conditions and controlled temperatures to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various phosphorylated cytidine derivatives and inorganic phosphate. These products are essential intermediates in biochemical pathways .
Applications De Recherche Scientifique
Cytidine 5’-(tetrahydrogen triphosphate), 3’-O-methyl- has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of nucleic acids and nucleotides.
Biology: The compound is crucial in studying RNA synthesis and function, as it is a substrate for RNA polymerases.
Medicine: It is involved in research related to antiviral and anticancer therapies, as it can influence the synthesis of RNA in cells.
Mécanisme D'action
The mechanism of action of Cytidine 5’-(tetrahydrogen triphosphate), 3’-O-methyl- involves its role as a substrate for RNA polymerases. It is incorporated into RNA chains during transcription, facilitating the synthesis of RNA. The compound interacts with specific enzymes and molecular targets, including RNA polymerases and kinases, to exert its effects. These interactions are crucial for the regulation of gene expression and cellular function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine triphosphate (ATP): Like Cytidine 5’-(tetrahydrogen triphosphate), 3’-O-methyl-, ATP is a nucleoside triphosphate involved in energy transfer and RNA synthesis.
Guanosine triphosphate (GTP): Another nucleoside triphosphate that plays a role in protein synthesis and signal transduction.
Uridine triphosphate (UTP): Involved in the synthesis of RNA and the regulation of carbohydrate metabolism.
Uniqueness
Cytidine 5’-(tetrahydrogen triphosphate), 3’-O-methyl- is unique due to its specific role in RNA synthesis and its involvement in various biochemical pathways. Its structure allows it to participate in specific reactions that are crucial for cellular function and gene expression .
Propriétés
Numéro CAS |
69113-64-0 |
|---|---|
Formule moléculaire |
C10H18N3O14P3 |
Poids moléculaire |
497.18 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H18N3O14P3/c1-23-8-5(4-24-29(19,20)27-30(21,22)26-28(16,17)18)25-9(7(8)14)13-3-2-6(11)12-10(13)15/h2-3,5,7-9,14H,4H2,1H3,(H,19,20)(H,21,22)(H2,11,12,15)(H2,16,17,18)/t5-,7-,8-,9-/m1/s1 |
Clé InChI |
UOIHPUADFDJODZ-ZOQUXTDFSA-N |
SMILES isomérique |
CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
SMILES canonique |
COC1C(OC(C1O)N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[4-Methyl-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12069078.png)

![(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3,3a,4,5-tetrahydrobenzo[de]isoquinoline-1,6-dione](/img/structure/B12069082.png)





![2-[(3-Bromopyridin-4-yl)oxy]ethan-1-amine](/img/structure/B12069110.png)


![7-{8-[(2,2-Dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoic acid](/img/structure/B12069144.png)

